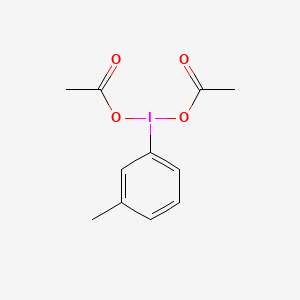

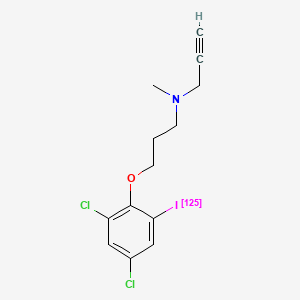

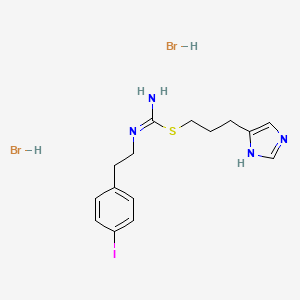

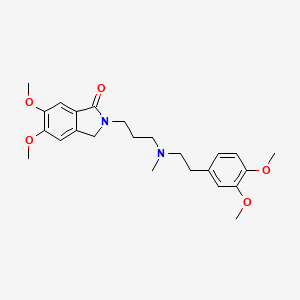

![molecular formula C28H39N3O8 B1672101 (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate CAS No. 64202-81-9](/img/structure/B1672101.png)

(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate

Overview

Description

HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of various client proteins, many of which are involved in cancer cell growth and survival . IPI-493 has shown significant antitumor activity, particularly in gastrointestinal stromal tumors (GIST) with heterogeneous KIT mutations .

Mechanism of Action

Target of Action

17-Aminogeldanamycin is a potent inhibitor of Heat Shock Protein 90 (HSP90) . HSP90 is a chaperone protein that participates in the appropriate folding of more than 100 proteins, including IRE1α and BRAFV600E .

Mode of Action

17-Aminogeldanamycin interacts with its target, HSP90, and inhibits its activity. This leads to the accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, and activation of the unfolded protein response (UPR) . It also inhibits the activation of p65/NF-κB , a key regulator of immune response .

Biochemical Pathways

The inhibition of HSP90 by 17-Aminogeldanamycin perturbs ER homeostasis, predominantly by interfering with the activity of the IRE1α-dependent pathway . This leads to a selective diminution of cytoprotective IRE1α-XBP1s pathway activity of UPR, inhibition of ERK1/2 activity, and induction of apoptosis . It also results in the inhibition of the RAS/RAF/MEK/ERK cascade .

Result of Action

The inhibition of HSP90 and the subsequent biochemical reactions lead to the activation of caspase-3/7, which induces apoptosis in melanoma cells . It also results in a significant reduction in the expression of selected NF-κB-dependent genes: cyclin D1 (CCND1), C-X-C motif chemokine ligand 8 (CXCL8), and vascular endothelial growth factor (VEGF) .

Action Environment

The efficacy and stability of 17-Aminogeldanamycin can be influenced by various environmental factors. For instance, the genetic makeup of the melanoma cells, such as the presence of BRAF V600E and NRAS Q61R mutations, can affect the compound’s action . .

Biochemical Analysis

Biochemical Properties

17-Aminogeldanamycin interacts with several biomolecules, including HSP90, IRE1α, and BRAFV600E . HSP90 is a chaperone protein that participates in the appropriate folding of more than 100 proteins . In melanoma cells, BRAFV600E was correlated with chronically induced endoplasmic reticulum (ER) stress and involved in unfolded protein response (UPR)-induced resistance to apoptosis .

Cellular Effects

17-Aminogeldanamycin has been shown to exert significant effects on various types of cells, particularly melanoma cells . It inhibits ERK1/2 activity and cell proliferation, as well as induces apoptosis transiently . It also enhances the expression of HSP70 and GRP78 .

Molecular Mechanism

The molecular mechanism of 17-Aminogeldanamycin involves the inhibition of the IRE1α-dependent pathway of UPR, which is responsible for the degradation of unfolded proteins . It also reduces the levels of the 36 kDa product of ATF6 cleavage in selected melanoma cell populations .

Temporal Effects in Laboratory Settings

It has been demonstrated that 17-Aminogeldanamycin exerts higher proapoptotic activity than geldanamycin in patient-derived melanoma cell populations .

Preparation Methods

IPI-493 is synthesized through a series of chemical reactions starting from geldanamycin. . The reaction conditions typically involve the use of strong acids or bases and organic solvents. Industrial production methods for IPI-493 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

IPI-493 undergoes various chemical reactions, including:

Oxidation: IPI-493 can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert IPI-493 to its hydroquinone form.

Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are quinone and hydroquinone derivatives, as well as substituted amino derivatives .

Scientific Research Applications

IPI-493 has a wide range of scientific research applications:

Chemistry: IPI-493 is used as a tool compound to study the inhibition of HSP90 and its effects on client proteins.

Biology: In biological research, IPI-493 is used to investigate the role of HSP90 in protein folding and stability.

Comparison with Similar Compounds

IPI-493 is similar to other HSP90 inhibitors such as tanespimycin (17-AAG) and retaspimycin (17-DMAG). IPI-493 is unique in its oral bioavailability and its ability to induce significant antitumor activity in GIST with heterogeneous KIT mutations . Other similar compounds include:

Tanespimycin (17-AAG): Another HSP90 inhibitor with potent antineoplastic activity.

Retaspimycin (17-DMAG): A derivative of tanespimycin with improved solubility and bioavailability.

Properties

CAS No. |

64202-81-9 |

|---|---|

Molecular Formula |

C28H39N3O8 |

Molecular Weight |

545.6 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1 |

InChI Key |

XYFFWTYOFPSZRM-TWNAANEASA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

Appearance |

Solid powder |

| 64202-81-9 | |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.